3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185301-43-2
VCID: VC2646646
InChI: InChI=1S/C15H21NO.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13;/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2;1H
SMILES: C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl
Molecular Formula: C15H22ClNO
Molecular Weight: 267.79 g/mol

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride

CAS No.: 1185301-43-2

Cat. No.: VC2646646

Molecular Formula: C15H22ClNO

Molecular Weight: 267.79 g/mol

* For research use only. Not for human or veterinary use.

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride - 1185301-43-2

Specification

CAS No. 1185301-43-2
Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
IUPAC Name 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride
Standard InChI InChI=1S/C15H21NO.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13;/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2;1H
Standard InChI Key GUDWIICPLOQQOW-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl
Canonical SMILES C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl

Introduction

Chemical Identity and Structural Characteristics

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is an organic compound characterized by a tetrahydronaphthalene core connected to a piperidine ring via an oxygen bridge. This structural arrangement creates a molecule with potential for specific biological activities and interactions.

Basic Identification

The compound is formally identified by the following parameters:

ParameterValue
CAS Registry Number1185301-43-2
Molecular FormulaC₁₅H₂₂ClNO
Molecular Weight267.79 g/mol
IUPAC Name3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride
InChI KeyGUDWIICPLOQQOW-UHFFFAOYSA-N

Structural Composition

The molecular structure consists of three primary components:

  • A 5,6,7,8-tetrahydronaphthalene moiety (a partially hydrogenated naphthalene)

  • A piperidine ring

  • An oxygen atom forming an ether linkage between these two structures

The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is essential for its proper handling, storage, and application in research settings.

Physical State and Appearance

The compound typically appears as a crystalline solid at room temperature. Specific information regarding its color and crystalline form is limited in the current literature, but like many hydrochloride salts of similar structures, it likely presents as a white to off-white powder .

Solubility Profile

As a hydrochloride salt containing both hydrophobic (tetrahydronaphthalene) and hydrophilic (protonated piperidine) components, this compound demonstrates a solubility profile characteristic of amphiphilic molecules:

Solvent TypeExpected Solubility
WaterModerate to good
Polar Organic Solvents (methanol, ethanol)Good to excellent
Dimethyl Sulfoxide (DMSO)Excellent
Dimethylformamide (DMF)Excellent
Non-polar Solvents (hexane, toluene)Poor

Chemical Reactivity

The compound contains several functional groups that contribute to its chemical reactivity:

  • The tertiary amine in the piperidine ring (protonated in the hydrochloride form) can participate in acid-base reactions

  • The ether linkage is relatively stable but may be susceptible to cleavage under strongly acidic conditions

  • The partially saturated naphthalene system maintains some aromatic character and can participate in certain electrophilic aromatic substitution reactions

Synthesis Methods

The preparation of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride typically involves a multi-step synthetic approach, with the key reaction being the formation of the ether linkage between a tetrahydronaphthalenol precursor and an appropriately substituted piperidine.

General Synthetic Route

The synthesis generally follows this pattern:

  • Preparation or commercial acquisition of 5,6,7,8-tetrahydro-1-naphthol

  • Etherification reaction with a suitable piperidine derivative

  • Conversion to the hydrochloride salt

The specific reaction conditions may vary depending on the desired scale and purity requirements.

Starting Materials

The primary starting materials for this synthesis include:

Starting MaterialRole in Synthesis
5,6,7,8-Tetrahydro-1-naphthol (CAS: 529-35-1)Provides the tetrahydronaphthalene moiety and hydroxyl group for etherification
3-Hydroxypiperidine or 3-halopiperidine derivativesProvides the piperidine component
Base (typically potassium carbonate or sodium hydride)Facilitates the etherification reaction
Hydrogen chloride (in organic solvent)Used for salt formation

Detailed Synthetic Approach

A typical laboratory synthesis might proceed as follows:

  • 5,6,7,8-Tetrahydro-1-naphthol is deprotonated using a suitable base in an aprotic solvent

  • The resulting alkoxide is reacted with a 3-substituted piperidine (such as 3-bromopiperidine or 3-piperidone followed by reduction)

  • The crude product is purified by chromatographic methods

  • The purified free base is dissolved in an organic solvent and treated with hydrogen chloride (typically as a solution in diethyl ether or dioxane)

  • The precipitated hydrochloride salt is collected by filtration, washed, and dried under appropriate conditions

Research Applications

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride has found applications primarily in research settings, with a focus on proteomics and pharmaceutical development.

Proteomics Research

The compound is employed in proteomics research, which involves the comprehensive study of proteins, including their structures, functions, modifications, and interactions. Within this field, the compound may serve several purposes:

  • As a molecular probe to investigate specific protein-ligand interactions

  • In the study of protein signaling pathways

  • As a potential modulator of protein function or activity

Structural Relationships and Analogues

Understanding the relationship between 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride and structurally similar compounds provides valuable insights into its potential properties and applications.

Key Structural Analogues

Several related compounds appear in chemical databases and research catalogs:

CompoundCAS NumberKey Structural Difference
3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)pyrrolidine hydrochloride127342-15-8Contains a pyrrolidine ring instead of piperidine
4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine hydrochloride1050509-59-5Contains a methylene spacer between the oxygen and piperidine ring
5,6,7,8-Tetrahydro-1-naphthol529-35-1Lacks the piperidine component (potential precursor)
SupplierProduct CodePackage SizeForm
Matrix Scientific023167-500MG500 mgSolid
Sigma-Aldrich (via Matrix Scientific)MAT154602889-500MG500 mgSolid
VWR101815-470500 mgSolid

Current pricing information suggests a cost of approximately €298.41 or $315.38 USD per 500 mg package, indicating its specialized nature and limited production scale .

Future Research Directions

While current literature on 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is limited, several promising research directions could be explored:

Structure Optimization

The basic structural framework could serve as a starting point for medicinal chemistry efforts to develop compounds with enhanced properties:

  • Modification of the tetrahydronaphthalene ring with various substituents

  • Exploration of different heterocyclic replacements for the piperidine ring

  • Investigation of alternative linkers between the two main structural components

Targeted Biological Screening

Systematic evaluation of this compound against panels of biological targets could help identify specific activities worth further investigation:

  • Receptor binding studies (particularly focusing on G-protein coupled receptors)

  • Enzyme inhibition assays

  • Phenotypic screening in cellular models of disease

Synthetic Methodology Development

The development of more efficient synthetic routes to this compound and its analogues would facilitate further research:

  • Exploration of catalytic methods for the etherification step

  • Development of regioselective functionalization of the tetrahydronaphthalene ring

  • Investigation of continuous flow chemistry approaches for scalable synthesis

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